methyl4-bromo-1-(oxan-2-yl)-1H-indazole-3-carboxylate
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Overview
Description
“Methyl 4-bromo-1-(oxan-2-yl)indazole-3-carboxylate” is a chemical compound with the IUPAC name "methyl 4-bromo-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole-3-carboxylate" . It has a molecular weight of 339.19 .
Molecular Structure Analysis
The molecular structure of “Methyl 4-bromo-1-(oxan-2-yl)indazole-3-carboxylate” is characterized by the presence of an indazole core, which is a heterocyclic aromatic organic compound . The compound also contains a bromine atom, a methyl group, and an oxan-2-yl group .Physical and Chemical Properties Analysis
“Methyl 4-bromo-1-(oxan-2-yl)indazole-3-carboxylate” has a molecular weight of 339.19 . The InChI code for the compound is "1S/C14H15BrN2O3/c1-19-14(18)13-12-9(15)5-4-6-10(12)17(16-13)11-7-2-3-8-20-11/h4-6,11H,2-3,7-8H2,1H3" .Scientific Research Applications
Synthesis and Photophysical Properties
A study by Ferreira et al. (2010) elaborates on the synthesis of several 2,5-disubstituted oxazole-4-carboxylates, demonstrating high yields from the methyl esters of N-acyl-β-halodehydroaminobutyric acid derivatives. This research also explored the photophysical properties of these oxazoles, indicating their potential as fluorescent probes due to reasonable high fluorescence quantum yields and moderate solvent sensitivity (Ferreira, Castanheira, Monteiro, Pereira, & Vilaça, 2010).
Antibacterial Applications
Research on 4-substituted 1,2,3-triazoles by Reck et al. (2005) points to novel oxazolidinone antibacterial agents with reduced activity against monoamine oxidase A, indicating a promising direction for developing safer antibacterial drugs (Reck, Zhou, Girardot, Kern, Eyermann, Hales, Ramsay, & Gravestock, 2005).
Chemical Transformations and Reactivity
Schmidt, Snovydovych, and Gjikaj (2008) investigated the reactivity of N-heterocyclic carbenes of indazole, detailing ring enlargement reactions by α-halo ketones and dehalogenations of vicinal dihalides. This work emphasizes the synthetic versatility of indazole derivatives in organic synthesis (Schmidt, Snovydovych, & Gjikaj, 2008).
Energetic Materials Development
Yu et al. (2017) explored the synthesis and characterization of 3-amino-4-(5-methyl-1,2,4-oxadiazol-3-yl)furazan and its derivatives as insensitive energetic materials, highlighting the importance of such compounds in creating safer and more stable energetic materials (Yu, Cheng, Ju, Lu, Lin, & Yang, 2017).
Mechanism of Action
Target of Action
Indazole derivatives are known to interact with various biological targets. They have been found in many important synthetic drug molecules and bind with high affinity to multiple receptors .
Mode of Action
Indazole derivatives are known to interact with their targets causing changes that lead to their biological effects .
Biochemical Pathways
Indazole derivatives are known to affect various biochemical pathways, leading to a wide range of biological activities .
Result of Action
Indazole derivatives have been reported to have various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .
Properties
IUPAC Name |
methyl 4-bromo-1-(oxan-2-yl)indazole-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15BrN2O3/c1-19-14(18)13-12-9(15)5-4-6-10(12)17(16-13)11-7-2-3-8-20-11/h4-6,11H,2-3,7-8H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QJKBDHHZZQYCKN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=NN(C2=C1C(=CC=C2)Br)C3CCCCO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15BrN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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